molecular formula C14H14N2O2 B5158660 N-[(E)-2-(4,6-dimethylpyridin-2-yl)ethenyl]furan-2-carboxamide

N-[(E)-2-(4,6-dimethylpyridin-2-yl)ethenyl]furan-2-carboxamide

Cat. No.: B5158660
M. Wt: 242.27 g/mol
InChI Key: XZTCWXYNBRZCOK-AATRIKPKSA-N
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Description

N-[(E)-2-(4,6-dimethylpyridin-2-yl)ethenyl]furan-2-carboxamide is a synthetic organic compound with the molecular formula C12H12N2O2 This compound is characterized by the presence of a furan ring and a pyridine ring, both of which are substituted with various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(E)-2-(4,6-dimethylpyridin-2-yl)ethenyl]furan-2-carboxamide typically involves the reaction of 4,6-dimethyl-2-pyridinecarboxaldehyde with furan-2-carboxylic acid in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include the use of a solvent such as ethanol or methanol, and the reaction is typically conducted at elevated temperatures to facilitate the formation of the product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of large-scale reactors and more efficient catalysts to optimize yield and reduce production costs. The process may also include purification steps such as recrystallization or chromatography to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

N-[(E)-2-(4,6-dimethylpyridin-2-yl)ethenyl]furan-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions, including specific temperatures and pH levels, to ensure the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce reduced forms of the compound. Substitution reactions can result in a variety of substituted derivatives .

Scientific Research Applications

N-[(E)-2-(4,6-dimethylpyridin-2-yl)ethenyl]furan-2-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[(E)-2-(4,6-dimethylpyridin-2-yl)ethenyl]furan-2-carboxamide involves its interaction with specific molecular targets and pathways within biological systems. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are subjects of ongoing research .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include:

Uniqueness

N-[(E)-2-(4,6-dimethylpyridin-2-yl)ethenyl]furan-2-carboxamide is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a furan ring and a pyridine ring, along with the specific substituents, makes it a valuable compound for various applications .

Properties

IUPAC Name

N-[(E)-2-(4,6-dimethylpyridin-2-yl)ethenyl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O2/c1-10-8-11(2)16-12(9-10)5-6-15-14(17)13-4-3-7-18-13/h3-9H,1-2H3,(H,15,17)/b6-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZTCWXYNBRZCOK-AATRIKPKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=C1)C=CNC(=O)C2=CC=CO2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=NC(=C1)/C=C/NC(=O)C2=CC=CO2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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